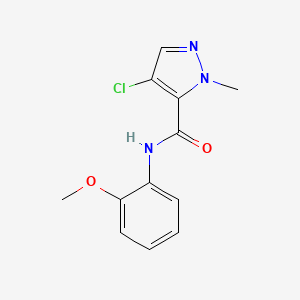![molecular formula C19H23N3O3 B5442482 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5442482.png)
8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane, also known as MPAC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Additionally, 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane has been shown to have significant biochemical and physiological effects in various in vitro and in vivo models. In cancer cells, 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane inhibits the activity of HDACs, leading to the upregulation of tumor suppressor genes and downregulation of oncogenes. Additionally, 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane has been found to induce apoptosis in cancer cells by activating the caspase cascade. In animal models, 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane has shown anticonvulsant activity by modulating the GABAergic system and reducing seizure activity. Furthermore, 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane has exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane is its broad range of therapeutic applications, including anticancer, anticonvulsant, and anti-inflammatory activities. Additionally, 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane has shown good bioavailability and low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane is its complex synthesis method, which may limit its scalability and commercial viability.
Orientations Futures
There are several future directions for the development of 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease, where 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane has shown potential neuroprotective effects. Additionally, 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane may have applications in the treatment of metabolic disorders such as diabetes and obesity, where it has been found to activate the AMPK pathway. Furthermore, the development of more efficient and scalable synthesis methods for 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane may increase its commercial viability and accessibility for further research.
Conclusion
In conclusion, 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane is a novel compound with significant therapeutic potential in various scientific research applications. Its broad range of activities, including anticancer, anticonvulsant, and anti-inflammatory activities, make it a promising candidate for further development. Further research is needed to fully understand the mechanism of action and potential applications of 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane in various disease states.
Méthodes De Synthèse
8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane can be synthesized via a multistep process involving the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and further modifications. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane has shown promising results in various scientific research applications, including anticancer, anticonvulsant, and anti-inflammatory activities. In vitro studies have demonstrated that 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane has shown anticonvulsant activity by modulating the GABAergic system and reducing seizure activity in animal models. Furthermore, 8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane has exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Propriétés
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-6-3-2-5-16(17)22-14-15(13-20-22)18(23)21-10-8-19(9-11-21)7-4-12-25-19/h2-3,5-6,13-14H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTYYRYQOQUXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCC4(CCCO4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B5442401.png)
![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5442411.png)
![7-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5442414.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5442419.png)
![4-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-pyrimido[5,4-a]pyrrolizine-9-carbonitrile](/img/structure/B5442427.png)
![3-{2-[(2-ethoxy-1,1-dimethylethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5442433.png)
![N-(cyclohexylmethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5442446.png)
![N,N-dimethyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-carboxamide](/img/structure/B5442454.png)
![methyl 4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5442458.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5442466.png)
![3-{1-[(4-phenyl-1-piperidinyl)acetyl]-3-azetidinyl}pyridine](/img/structure/B5442486.png)

![1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5442510.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol](/img/structure/B5442515.png)